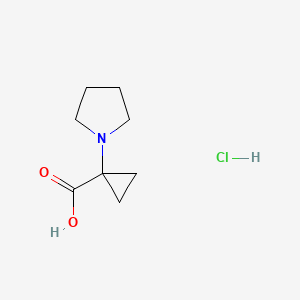

1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-pyrrolidin-1-ylcyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7(11)8(3-4-8)9-5-1-2-6-9;/h1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKGLNXDWJMTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(CC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450977-69-1 | |

| Record name | 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ylide-Mediated Cyclopropanation

One effective method employs nitrogen ylides generated from tert-butyl bromoacetate and DABCO to cyclopropanate vinyl-substituted heterocycles. This approach was demonstrated in the synthesis of related cyclopropane carboxylic acids, such as pyrimidinyl cyclopropane carboxylic acids, which share mechanistic similarities with pyrrolidinyl derivatives.

- Key features:

- The nitrogen ylide reacts with vinyl intermediates to form cyclopropane esters.

- Subsequent hydrolysis yields the carboxylic acid.

- This method provides moderate to good yields (~28–58%) but requires careful control of reaction temperature due to the thermal sensitivity of diazo compounds used in related protocols.

- Chiral resolution can be performed via diastereomeric salt formation with chiral amines.

Metal-Catalyzed Cyclopropanation

Metal catalysts (e.g., palladium or rhodium complexes) bearing chiral ligands have been widely used to achieve diastereo- and enantioselective cyclopropanation of vinyl substrates. However, for vinylpyrrolidine derivatives, literature examples are scarce, and catalyst systems often produce mixtures of isomers requiring chromatographic separation.

- Typical conditions:

- Palladium acetate with phosphine ligands (e.g., dppf, SPhos) in dioxane/water mixtures.

- Bases such as potassium carbonate or phosphate.

- Temperatures around 90–100 °C.

- Yields and selectivity:

- Yields vary from 48% to 77% depending on catalyst and conditions.

- Side products include butenyl and dipyrrolidinyl derivatives formed via competing pathways.

Corey–Chaykovsky and Sulfonium Ylide Methods

Alternative cyclopropanation methods involve Corey–Chaykovsky reagents or chiral sulfonium ylides to generate cyclopropane rings with high stereocontrol. These methods require specialized chiral sulfonium salts and have been explored mainly for related heterocyclic cyclopropane carboxylates.

Amination and Hydrolysis Steps

Amination

The introduction of the pyrrolidinyl group can be achieved by nucleophilic substitution or reductive amination on suitable cyclopropane intermediates bearing leaving groups or activated esters.

- One patent describes the synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives via alkylation and cyclization of nitroacetate esters with dihaloethanes, followed by nitro reduction and hydrolysis.

- Reduction of nitro groups to amines is typically performed using tin(II) chloride in alcohol solvents at mild temperatures (15–20 °C).

Hydrolysis and Salt Formation

- Ester hydrolysis to the carboxylic acid is conducted under basic conditions (NaOH or KOH) in methanol or ethanol at reflux temperatures (70–90 °C).

- The free acid is then converted into the hydrochloride salt by acidification with hydrochloric acid.

- Purification involves crystallization from ethanol or other suitable solvents to obtain high-purity hydrochloride salt crystals.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Vinylation of heterocycle | Pd(OAc)2, SPhos, K3PO4, dioxane/H2O, 90 °C | 48–77 | Formation of vinylpyrrolidine intermediate; side products possible |

| Cyclopropanation | Nitrogen ylide from tert-butyl bromoacetate, DABCO | ~28–58 | Thermal sensitivity; requires careful temperature control |

| Nitro reduction to amine | SnCl2 in MeOH or EtOH, 15–20 °C | High | Mild conditions, selective reduction |

| Ester hydrolysis | NaOH or KOH in MeOH or EtOH, reflux 70–90 °C | High | Conversion to free acid |

| Hydrochloride salt formation | HCl acidification, crystallization from ethanol | High | Produces stable, crystalline hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the pyrrolidine nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride has been studied for its potential pharmacological effects. Some notable areas of interest include:

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly in modulating the activity of certain receptors. Its structural similarity to other psychoactive compounds suggests potential applications in treating neurological disorders.

Analgesic Properties

Preliminary studies have suggested that 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride may exhibit analgesic properties. This could be beneficial for developing new pain management therapies.

Antidepressant Effects

There is ongoing research into the antidepressant potential of this compound. Its ability to interact with serotonin receptors may provide insights into new treatment options for depression and anxiety disorders.

Medicinal Chemistry Applications

The compound serves as a versatile scaffold in medicinal chemistry, allowing for the development of novel pharmaceuticals. Its unique structure enables modifications that can enhance efficacy and reduce side effects. Key applications include:

- Drug Design : The compound can be modified to create analogs with improved biological activity or selectivity towards specific targets.

Case Studies

Several case studies illustrate the compound's potential:

- Study on Neurotransmitter Modulation : A study published in a peer-reviewed journal demonstrated that derivatives of 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride effectively modulated dopamine and serotonin levels in vitro, suggesting a mechanism for its potential antidepressant effects.

- Pain Management Research : Another investigation focused on the analgesic properties of this compound, revealing that certain derivatives significantly reduced pain responses in animal models.

- Antidepressant Development : Ongoing clinical trials are assessing the efficacy of modified versions of this compound in treating major depressive disorder, with preliminary results indicating promise.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane-carboxylic acid derivatives are versatile building blocks in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

* Inferred from analogous structures.

Key Observations:

Substituent Effects: Pyrrolidine vs. Morpholine: Pyrrolidine’s compact 5-membered ring offers less steric hindrance compared to morpholine’s oxygen-containing 6-membered ring. Morpholine derivatives (e.g., ) exhibit higher polarity, favoring aqueous solubility. Aromatic vs. Aliphatic Amines: The pyridinyl derivative () leverages aromaticity for target binding in enzyme inhibition, whereas aliphatic amines (e.g., 2-aminoethyl, ) prioritize flexibility and protonation-dependent solubility.

Molecular Weight and Solubility :

- Hydrochloride salts (e.g., ) generally have higher molecular weights and improved solubility compared to free acids (e.g., ).

- The allyl-substituted compound () lacks ionizable groups, reducing water solubility but enabling reactivity in cycloaddition reactions.

Applications: Pyrrolidine and morpholine derivatives are prevalent in peptidomimetics due to their secondary amine motifs, which mimic natural amino acid side chains . Pyridinyl variants () are explored in kinase inhibitor research, leveraging their planar structure for ATP-binding pocket interactions.

Research Findings and Implications

- Synthetic Utility : Compounds like 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride () are synthesized via EDC/HOBt-mediated coupling, achieving 36% yields in peptide-like conjugates .

- Stability : Cyclopropane rings confer metabolic resistance due to strain-induced stability, making these derivatives valuable in prodrug design .

Biological Activity

1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS No. 1450977-69-1) is a chemical compound that has garnered interest in various fields, particularly in pharmacology and biochemistry. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a cyclopropane carboxylic acid moiety. Understanding its biological activity is essential for exploring its potential applications in medicine and agriculture.

- Molecular Formula: C8H14ClNO2

- Molecular Weight: 191.66 g/mol

- CAS Number: 1450977-69-1

Biological Activity Overview

The biological activity of 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, derivatives of piperidine, which shares structural similarities with this compound, have shown promise in targeting cancer-related pathways such as those involving the anaplastic lymphoma kinase (ALK) and ROS1 .

2. Plant Growth Regulation

Research has demonstrated that compounds like 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride can influence plant growth by modulating ethylene production, a vital plant hormone involved in stress responses and developmental processes. This compound may act as a precursor or regulator in the biosynthesis of ethylene, thus enhancing plant resilience against abiotic stressors .

3. Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structural features may possess neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This aspect is critical for developing therapeutic strategies for neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of ALK and ROS1 pathways | |

| Plant Growth | Modulation of ethylene synthesis | |

| Neuroprotection | Reduction of oxidative stress |

Case Study: Ethylene Modulation in Plants

In agricultural research, it was found that certain cyclopropane derivatives could enhance the resistance of maize against pathogens by increasing ethylene levels during stress conditions. This suggests that 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride may have applications in improving crop resilience .

Safety and Toxicology

While exploring the biological activities, it is crucial to consider safety profiles. According to the available safety data:

Q & A

Q. What are the recommended synthetic routes for 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-functionalized cyclopropane precursors. For example:

- Intermediate Preparation : Cyclopropanecarbonyl chloride () can act as an electrophilic intermediate, reacting with pyrrolidine under basic conditions (e.g., triethylamine) to form the pyrrolidinyl-cyclopropane scaffold.

- Salt Formation : The carboxylic acid is protonated using hydrochloric acid to yield the hydrochloride salt.

Optimization Tips : - Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR for carbonyl group disappearance.

- Purify via recrystallization (ethanol/water) or reverse-phase HPLC .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Look for cyclopropane ring protons (δ 1.2–1.8 ppm, multiplet) and pyrrolidine N–CH2 groups (δ 2.5–3.0 ppm).

- 13C NMR : Carboxylic acid carbon appears at δ ~170 ppm; cyclopropane carbons at δ ~10–20 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and isotopic pattern matching Cl⁻.

- HPLC : Use a C18 column (0.1% TFA in water/acetonitrile gradient) to assess purity (>98% by area under the curve).

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Store in airtight containers at 2–8°C, protected from moisture (hydrolysis risk).

- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in labeled hazardous containers.

- Emergency Measures : For skin contact, rinse with water for 15 minutes; seek medical evaluation for persistent irritation (per GHS guidelines in ) .

Advanced Research Questions

Q. How does the steric strain of the cyclopropane ring influence reactivity in cross-coupling reactions, and how can this be leveraged?

Methodological Answer: The cyclopropane ring’s high angle strain (60° vs. 109.5° in sp³ carbons) enhances electrophilicity, facilitating ring-opening or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

- Strategies :

- Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to functionalize the cyclopropane.

- Monitor ring stability via DFT calculations (e.g., Gaussian software) to predict regioselectivity.

- Validation : Compare reaction outcomes with non-cyclopropane analogs to isolate strain effects .

Q. What computational and experimental approaches can resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes with cyclopropane-binding pockets) using AutoDock Vina. Validate with mutagenesis studies.

- Dose-Response Assays : Perform in vitro IC50 determinations across multiple cell lines (e.g., HEK293, HeLa) to assess variability.

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity (e.g., ring-opened derivatives).

- Stereochemical Analysis : Ensure enantiomeric purity via chiral HPLC (Chiralpak AD-H column) to exclude confounding results from racemic mixtures .

Q. How can the pharmacokinetic profile of this compound be improved through structural modifications?

Methodological Answer:

- Bioisosteric Replacement : Substitute the pyrrolidine with azetidine to reduce metabolic oxidation (e.g., CYP450-mediated).

- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability; hydrolyze in vivo via esterases.

- LogP Optimization : Introduce fluorine atoms to the cyclopropane ring (via electrophilic fluorination) to balance hydrophobicity and solubility.

- In Vivo Testing : Use rodent models to compare bioavailability (AUC0–24h) and tissue distribution of modified analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.